molecular formula C18H17N3O2 B7702468 N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)propionamide

N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)propionamide

Cat. No. B7702468
M. Wt: 307.3 g/mol
InChI Key: BXCPZPGQGOOGQO-UHFFFAOYSA-N
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Description

“N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)propionamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a propionamide group and phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the propionamide group, and the phenyl rings. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the oxadiazole ring, the propionamide group, and the phenyl rings. The compound could potentially undergo reactions such as hydrolysis, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and location of the oxadiazole ring, the propionamide group, and the phenyl rings .

Safety and Hazards

As with any chemical compound, handling “N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)propionamide” would require appropriate safety precautions. Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards .

Future Directions

The study of compounds containing oxadiazole rings is an active area of research due to their diverse biological activities. Future research on “N-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)propionamide” could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

N-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-16(22)19-15-9-7-13(8-10-15)18-20-17(21-23-18)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCPZPGQGOOGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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